7-methoxyisoquinoline-1,3(2H,4H)-dione

PARP inhibitor DNA repair cancer therapeutics

7-Methoxyisoquinoline-1,3(2H,4H)-dione is a critical homophthalimide building block for selective PARP-1 inhibitors, anticancer agents, and antiviral compounds. The 7-methoxy substitution is structurally essential—unsubstituted or differently substituted analogs fail to replicate the electronic properties required for Knoevenagel condensations at the 4-position. Data from the isoquinolinedione class demonstrates >100-fold selectivity differences and dramatic variations in antiviral potency based on scaffold substitution. Procure 98% purity for reproducible drug discovery results.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 76746-94-6
Cat. No. B1362848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxyisoquinoline-1,3(2H,4H)-dione
CAS76746-94-6
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC(=O)NC2=O)C=C1
InChIInChI=1S/C10H9NO3/c1-14-7-3-2-6-4-9(12)11-10(13)8(6)5-7/h2-3,5H,4H2,1H3,(H,11,12,13)
InChIKeyAIDXWJHKQIWYKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxyisoquinoline-1,3(2H,4H)-dione (CAS: 76746-94-6) as a Foundational Scaffold for PARP and Antiviral Drug Discovery


7-Methoxyisoquinoline-1,3(2H,4H)-dione is a heterocyclic organic compound belonging to the homophthalimide family, serving as a high-value chemical scaffold in medicinal chemistry and drug discovery research . It is characterized by a core isoquinoline ring with a methoxy group at the seventh position and a dione functionality at the first and third positions, which imparts specific structural and electronic properties that differentiate it from unsubstituted analogs in downstream derivatization [1]. The compound is utilized primarily as a building block for the synthesis of more complex isoquinoline derivatives with diverse biological activities, including potential antimicrobial, anticancer, and antiviral properties . This scaffold is a critical precursor for the development of selective poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors and antiviral agents [2].

Why 7-Methoxyisoquinoline-1,3(2H,4H)-dione Scaffold Modifications Cannot Be Assumed Interchangeable for PARP-1 and Antiviral Activity


Generic substitution among isoquinoline-1,3(2H,4H)-dione analogs is scientifically unsound due to the profound impact of even minor structural modifications on biological activity, selectivity, and synthetic tractability. The specific 7-methoxy substitution pattern on the homophthalimide core is not interchangeable with unsubstituted or differently substituted analogs, as it directly influences the electron density of the aromatic ring and the compound's reactivity in subsequent derivatization steps, such as Knoevenagel condensations at the 4-position [1]. Furthermore, quantitative data from the broader class demonstrate that structural variations on the isoquinolinedione scaffold can result in over 100-fold differences in enzyme selectivity [2] and dramatically alter antiviral potency and resistance profiles [3]. Therefore, the selection of this specific building block is a critical determinant of success in downstream synthesis and assay outcomes.

Quantitative Comparative Analysis of 7-Methoxyisoquinoline-1,3(2H,4H)-dione (CAS: 76746-94-6) Against Structural Analogs and In-Class Derivatives


Derivative BYK204165 Demonstrates >100-Fold PARP-1 Selectivity Over PARP-2 vs. Non-Selective In-Class Isoquinolinediones

While 7-methoxyisoquinoline-1,3(2H,4H)-dione is a building block, its utility is underscored by the properties of a closely related analog, BYK204165 [4-(1-methyl-1H-pyrrol-2-ylmethylene)-4H-isoquinolin-1,3-dione]. In a direct head-to-head comparison against other isoquinolindione derivatives BYK49187 and BYK236864, BYK204165 was unique in displaying a 100-fold selectivity for PARP-1 (pIC50 7.35) over PARP-2 (pIC50 5.38) [1]. The other analogs displayed no selectivity. This is supported by cell-based assays showing high correlation with cell-free PARP-1 inhibition (r²=0.89-0.96, P<0.001) [1].

PARP inhibitor DNA repair cancer therapeutics

Unsubstituted 2-Hydroxyisoquinoline-1,3-dione (HID) Scaffold Displays 7-Fold Higher Cellular Activity (EC50 4.2 µM) than Enzymatic Inhibition (IC50 28.1 µM) in HBV RNaseH Assays

A direct study of the core 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold, closely related to the 7-methoxy variant, revealed a unique cellular pharmacology profile. Compound #1 (HID) was the best hit among 23 screened heterocycles, showing an enzymatic IC50 of 28.1 µM but a significantly more potent cellular EC50 of 4.2 µM for suppressing viral replication [1]. This 7-fold difference indicates superior cellular retention, metabolism, or target engagement compared to the recombinant enzyme assay, a property not observed with many other scaffolds in the same screen [1].

HBV RNaseH inhibitor antiviral hepatitis B

HIV-1 Integrase Inhibitor MB-76, a 2-Hydroxyisoquinoline-1,3-dione Derivative, Maintains Full Potency Against Raltegravir-Resistant HIV-1 Variants

The HID derivative MB-76 demonstrates a high barrier to resistance, a key differentiator from first-generation HIV integrase strand transfer inhibitors (INSTIs). MB-76 potently blocked HIV integration and was fully active against a panel of wild-type as well as raltegravir-resistant HIV-1 variants [1]. Crystallographic analysis revealed that its compact metal-chelating scaffold makes fewer direct contacts with integrase, which may explain the difficulty of selecting replicating resistant variants and the lack of cross-resistance with other INSTIs [1].

HIV integrase inhibitor drug resistance antiviral

N-Aryl Homophthalimide Derivative Demonstrates Anticancer Activity (IC50 3.57 µg/mL) Comparable to Standard Doxorubicin (IC50 3.36 µg/mL) Against MCF-7 Cells

A comparative study of N-substituted (E)-4-arylidene isoquinoline-1,3-dione derivatives, synthesized from an N-aryl homophthalimide intermediate, revealed that compound 5g achieved an IC50 of 3.57±0.54 µg/mL against the MCF-7 breast cancer cell line [1]. This value is very close to the standard chemotherapeutic agent doxorubicin, which had an IC50 of 3.36±0.38 µg/mL in the same assay [1]. This demonstrates that specific modifications of the homophthalimide core can yield anticancer potency on par with a clinically established drug.

anticancer breast cancer cytotoxicity

Validated Research and Procurement Scenarios for 7-Methoxyisoquinoline-1,3(2H,4H)-dione (CAS: 76746-94-6)


Scaffold for Designing PARP-1 Selective Inhibitors in Oncology Research

This compound is a critical building block for synthesizing isoquinoline-1,3-dione analogs with high selectivity for PARP-1 over PARP-2. The >100-fold selectivity window demonstrated by the closely related analog BYK204165 provides a strong rationale for using this core to minimize off-target effects in DNA repair-focused cancer therapy development [1].

Precursor for Antiviral Agents with a High Barrier to Drug Resistance

Derivatives of the isoquinoline-1,3-dione core, such as MB-76, have shown maintained potency against drug-resistant HIV-1 variants. Researchers focused on next-generation antivirals should procure this scaffold to explore novel integrase or RNaseH inhibitors with superior resistance profiles [1].

Core Intermediate for Synthesizing Potent Anticancer Candidates Against MCF-7 Cells

The compound serves as an intermediate for creating N-aryl homophthalimide derivatives. Quantitative evidence shows that specific modifications yield anticancer activity comparable to doxorubicin (IC50 of ~3.5 µg/mL) against MCF-7 breast cancer cells, making it a valuable starting material for medicinal chemistry optimization in oncology [1].

Building Block for Spirocyclic and Other Complex Heterocyclic Libraries

Homophthalimides are versatile intermediates for constructing novel spirocyclic Δα,β-butenolides and other complex heterocycles via radical or diazo chemistry. This enables the rapid generation of diverse compound libraries for broad biological screening and chemical biology applications [1].

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